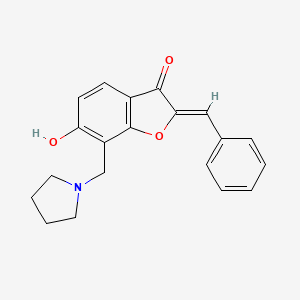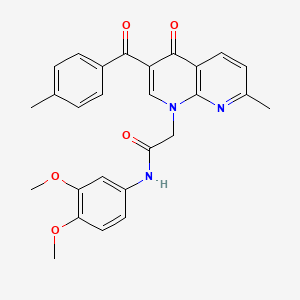![molecular formula C22H27N3O3 B2367532 N-[1-(1-Butylbenzimidazol-2-yl)ethyl]-3,4-Dimethoxybenzamid CAS No. 850921-46-9](/img/structure/B2367532.png)
N-[1-(1-Butylbenzimidazol-2-yl)ethyl]-3,4-Dimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzimidazole ring, a butyl group, and a dimethoxybenzamide moiety, which contribute to its distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
Mode of Action
It is known that benzimidazole derivatives, which this compound is a part of, can interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The exact pathways and downstream effects would depend on the specific target of the compound.
Pharmacokinetics
The compound’s predicted boiling point is 5749±330 °C, and its predicted density is 112±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.
Alkylation: The benzimidazole core is then alkylated using butyl halides under basic conditions to introduce the butyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with distinct chemical properties.
4,4’-Dichlorobenzophenone: An organic compound with a similar benzamide structure.
Uniqueness
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide is unique due to the presence of the benzimidazole ring and the specific substitution pattern, which confer distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-5-6-13-25-18-10-8-7-9-17(18)24-21(25)15(2)23-22(26)16-11-12-19(27-3)20(14-16)28-4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJWJBMXNUICBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)
![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2367455.png)
![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)
![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)
![5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(propane-2-sulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2367459.png)
![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)






